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4-(3-Chlorophenyl)-1,2-oxazol-5-amine

Cat. No.: B6341837
CAS No.: 1020058-39-2
M. Wt: 194.62 g/mol
InChI Key: RHFLAYMFDVUEKT-UHFFFAOYSA-N
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Description

Academic Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole and its isomeric counterpart, isoxazole (B147169) (1,2-oxazole), represent a crucial class of five-membered heterocyclic compounds that have garnered substantial attention in medicinal chemistry and materials science. nih.govmdpi.comsigmaaldrich.comresearchgate.net These scaffolds are integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. nih.gov The versatility of the oxazole nucleus allows it to serve as a key building block, or pharmacophore, in the design of novel therapeutic agents. mdpi.combiointerfaceresearch.com

The academic and industrial interest in these heterocycles stems from their diverse pharmacological profiles, which include anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. nih.govnih.govsigmaaldrich.com The oxazole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, makes it an effective scaffold for engaging with biological targets like enzymes and receptors. researchgate.netnih.gov Consequently, the development of new synthetic methodologies for creating diverse oxazole derivatives remains a vibrant and important area of contemporary chemical research. nih.govbiointerfaceresearch.comuni.lu Many research efforts focus on synthesizing and evaluating new derivatives for potential application in treating a wide range of diseases. mdpi.commdpi.com

Structural Characteristics of the 1,2-Oxazole Ring System and its Derivatives

The 1,2-oxazole, or isoxazole, ring is an aromatic five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This arrangement distinguishes it from its 1,3-oxazole isomer. The isoxazole ring is electron-rich and possesses a planar, unsaturated structure that confers aromatic stability. researchgate.net

Key structural features include:

Weak N-O Bond: The bond between the nitrogen and oxygen atoms is relatively weak, making the ring susceptible to cleavage under certain conditions, such as photolysis or reduction. researchgate.net

Reactivity: The ring can undergo various chemical reactions, though it is generally stable. Its reactivity is influenced by the substituents attached to the carbon atoms. The presence of substituents plays a vital role in the molecule's ability to form complexes. sigmaaldrich.com

Acidity/Basicity: Isoxazole is a very weak base, with a pKa of -3.0 for its conjugate acid. researchgate.net

The substitution pattern on the isoxazole ring dictates its chemical behavior and biological function. For instance, amino-functionalized 1,2-oxazoles are a well-studied class of compounds, found in both natural products and synthetic neuroactive agents. nih.gov The development of synthetic routes often focuses on achieving specific regiochemistry, as the position of substituents is critical to the molecule's properties. nih.govchemimpex.com

Table 1: General Properties of the 1,2-Oxazole (Isoxazole) Ring
PropertyDescriptionReference
Molecular FormulaC₃H₃NO researchgate.net
Molar Mass69.06 g/mol researchgate.net
NatureAromatic, five-membered heterocycle nih.gov
Key FeatureAdjacent nitrogen and oxygen atoms nih.govresearchgate.net
Reactivity HighlightSusceptible to ring opening at the N-O bond under specific conditions researchgate.net

Positioning of 4-(3-Chlorophenyl)-1,2-oxazol-5-amine within the Landscape of Substituted Oxazoles

This compound belongs to the class of 4-aryl-5-amino-isoxazoles. This specific substitution pattern places an aryl (phenyl) group at position 4 and an amine group at position 5 of the isoxazole ring. Compounds with this general structure are recognized as valuable intermediates in organic synthesis, providing a platform for creating more complex molecules for pharmaceutical and biochemical research. chemimpex.com

The key structural features of the target compound are:

The 1,2-Oxazol-5-amine Core: The amino group at the C5 position is a key functional group that can act as a hydrogen bond donor and a nucleophile, making it a critical site for further chemical modification or interaction with biological targets.

The 4-(3-Chlorophenyl) Substituent: A phenyl ring is attached to the C4 position. The presence and position of the chlorine atom on this phenyl ring significantly influence the electronic properties of the entire molecule. As an electron-withdrawing and electronegative atom, the meta-positioned chlorine atom modulates the electron density of the phenyl ring, which in turn affects the properties of the attached isoxazole core.

This compound can be compared to other known 4-aryl-1,2-oxazol-5-amines that have been used in research, highlighting how substituent changes on the phenyl ring can tune the molecule's properties.

Table 2: Comparison of this compound with Structurally Related Analogs
Compound NameChemical StructureKey Difference from Target CompoundCAS NumberReference
This compoundChemical structure of this compoundTarget CompoundNot availableN/A
4-Phenylisoxazol-5-amineChemical structure of 4-Phenylisoxazol-5-amineUnsubstituted phenyl ring4320-83-6 chemimpex.com
5-Amino-4-(4-bromophenyl)isoxazoleChemical structure of 5-Amino-4-(4-bromophenyl)isoxazoleBromo substituent at the para-position of the phenyl ring925007-32-5 sigmaaldrich.com
4-(4-Methoxyphenyl)isoxazol-5-amineChemical structure of 4-(4-Methoxyphenyl)isoxazol-5-amineElectron-donating methoxy (B1213986) group at the para-positionNot available sigmaaldrich.com

Foundational Research Objectives for Comprehensive Investigation of this compound

A comprehensive investigation of a novel chemical entity like this compound would be guided by several foundational research objectives. These objectives are standard in the field of medicinal and synthetic chemistry for characterizing a new compound and exploring its potential.

Development and Optimization of Synthesis: A primary goal is to establish an efficient and scalable synthetic route. Research would focus on methods for constructing the substituted isoxazole ring, potentially through the reaction of a β-keto ester precursor with hydroxylamine (B1172632). nih.gov The optimization of reaction conditions (solvents, catalysts, temperature) would be crucial to maximize yield and purity.

Complete Physicochemical and Structural Characterization: The unambiguous identification of the compound is essential. This involves a suite of analytical techniques:

Spectroscopy: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁵N NMR) to elucidate the precise connectivity of atoms. nih.gov

Mass Spectrometry (MS): To confirm the molecular weight and formula. nih.gov

X-ray Crystallography: To determine the exact three-dimensional structure and stereochemistry in the solid state. nih.gov

Exploration of Chemical Reactivity: Investigating the reactivity of the 5-amino group and the aromatic rings is key. This could involve derivatization reactions, such as acylation or sulfonylation of the amine, to create a library of related compounds. This exploration helps in understanding the molecule's chemical behavior and provides compounds for structure-activity relationship (SAR) studies.

Initial Biological Screening: Given the broad biological potential of isoxazole derivatives, a foundational objective would be to screen this compound and its derivatives for a range of biological activities. sigmaaldrich.com Based on the activities of similar heterocyclic structures, screening could target areas such as:

Anticancer activity against various cancer cell lines. nih.gov

Antimicrobial activity against a panel of bacteria and fungi.

Anti-inflammatory potential. nih.gov

Enzyme inhibition assays, for example, against kinases or cholinesterases. nih.govnih.gov

These objectives would form a systematic approach to fully characterize this compound and assess its potential for further development in chemical and pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B6341837 4-(3-Chlorophenyl)-1,2-oxazol-5-amine CAS No. 1020058-39-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFLAYMFDVUEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(ON=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 3 Chlorophenyl 1,2 Oxazol 5 Amine Analogs

Retrosynthetic Analysis for the 4-(3-Chlorophenyl)-1,2-oxazol-5-amine Structure

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are made at the bonds connecting the substituents to the oxazole (B20620) ring and within the ring itself.

A logical retrosynthetic strategy involves two main bond cleavages:

C-N Bond Disconnection: The exocyclic amine at position 5 can be disconnected, suggesting a late-stage amination of a suitable oxazole precursor.

C-C Bond Disconnection: The bond between the 3-chlorophenyl group and the C4 position of the oxazole ring is a key disconnection. This suggests a carbon-carbon bond-forming reaction, such as a cross-coupling reaction, to attach the aryl group.

Oxazole Ring Disconnection: The oxazole ring itself can be disconnected through various established synthetic routes. For instance, a disconnection following the logic of the Van Leusen synthesis would lead back to an aldehyde (3-chlorobenzaldehyde derivative) and tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov Alternatively, a Bredereck-type disconnection points towards an α-haloketone and an amide as precursors. ijpsonline.com

This analysis highlights several potential forward synthetic pathways. One could assemble a pre-functionalized oxazole ring, or build the ring with placeholders that are later converted to the desired chloro-phenyl and amine groups.

Classical and Contemporary Approaches to Oxazole Core Synthesis

The synthesis of the oxazole core is a well-established field in heterocyclic chemistry, with numerous methods available for constructing this five-membered ring system. slideshare.netresearchgate.net

Van Leusen Oxazole Synthesis and Mechanistic Considerations

The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.org This reaction is known for its operational simplicity and mild, basic conditions. mdpi.com

Mechanism: The reaction mechanism proceeds through several key steps: nih.govwikipedia.org

Deprotonation: A base deprotonates the acidic methylene (B1212753) group of TosMIC.

Nucleophilic Addition: The resulting anion adds to the carbonyl group of an aldehyde.

Cyclization: An intramolecular 5-endo-dig cyclization occurs, where the newly formed alkoxide attacks the isocyanide carbon to form a 5-membered oxazoline (B21484) intermediate. wikipedia.org

Elimination: The presence of a proton at the original aldehyde carbonyl carbon allows for base-promoted elimination of the tosyl group (as p-toluenesulfinic acid), leading to the aromatic oxazole ring. organic-chemistry.orgwikipedia.org

The versatility of the Van Leusen reaction has been expanded to create more complex oxazoles. For example, a one-pot, three-component reaction using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid can produce 4,5-disubstituted oxazoles. mdpi.comorganic-chemistry.org

Bredereck Reaction and Related Cyclization Procedures

The Bredereck reaction provides a route to oxazoles by reacting α-haloketones with amides, typically formamide. ijpsonline.comslideshare.net This method is particularly effective for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com The reaction involves the initial formation of an α-acylaminoketone intermediate, which then undergoes cyclodehydration to yield the oxazole ring. pharmaguideline.com Various dehydrating agents, such as sulfuric acid, phosphorus pentachloride, or phosphorus oxychloride, can be employed to facilitate the final cyclization step. pharmaguideline.com

Metal-Catalyzed Coupling Reactions for Oxazole Functionalization (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing heterocyclic rings. The Suzuki-Miyaura coupling, in particular, is highly effective for forming carbon-carbon bonds between an organohalide and a boronic acid derivative. acs.orgnih.gov This reaction is widely used to introduce aryl or heteroaryl substituents onto the oxazole core. nih.govmanchester.ac.uk

For the synthesis of 4-aryl oxazoles, a common strategy involves the coupling of a 4-halooxazole (e.g., 4-chloro or 4-trifloyloxyoxazole) with an appropriate arylboronic acid. acs.orgmanchester.ac.uk Microwave-assisted Suzuki couplings have been shown to be particularly rapid and efficient for this transformation, affording good to excellent yields. acs.orgnih.govmanchester.ac.uk The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. korea.ac.kr This methodology allows for the direct and regioselective installation of the 3-chlorophenyl group at the C4 position.

Coupling Partner 1Coupling Partner 2CatalystBaseProduct TypeReference
2-Aryl-4-trifloyloxyoxazoleAryl/Heteroaryl boronic acidPalladium-2,4-Disubstituted oxazole nih.gov
4-Aryl-2-chlorooxazoleAryl/Heteroaryl boronic acidPalladium-2,4-Disubstituted oxazole acs.org
Ethyl 2-chlorooxazole-4-carboxylate4-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃2-Aryl-4-carboxyoxazole korea.ac.kr
Unprotected azole halidesBoronic acidsPalladium PrecatalystsK₃PO₄Arylated azoles nih.gov

One-Pot Synthetic Strategies for Oxazole Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced purification steps, and decreased solvent waste. thieme-connect.com Several one-pot methods for preparing substituted oxazoles have been developed.

One notable example is the tandem propargylation/cycloisomerization reaction. thieme-connect.com This process uses a Brønsted acid like p-toluenesulfonic acid (PTSA) to catalyze the reaction between propargylic alcohols and primary amides, yielding substituted oxazoles in a single step. organic-chemistry.orgthieme-connect.com Other one-pot procedures include base-mediated syntheses from nitriles and aldehydes, which can proceed without the need for an external oxidant. rsc.org These strategies provide rapid access to a diverse range of oxazole derivatives from simple and readily available starting materials. thieme-connect.comnih.gov

Regioselective Introduction of the 3-Chlorophenyl Substituent at Position 4

Achieving the desired regiochemistry is paramount in the synthesis of this compound. The introduction of the 3-chlorophenyl group specifically at the C4 position can be accomplished through several strategic approaches.

Cross-Coupling on a Pre-formed Oxazole: As detailed in section 2.2.3, the most direct method is the Suzuki-Miyaura cross-coupling reaction. acs.orgthieme-connect.de This involves synthesizing a 4-halo-1,2-oxazole-5-amine derivative (or a precursor with a protected amine or nitro group) and coupling it with 3-chlorophenylboronic acid. The choice of halogen or triflate at the C4 position can influence reactivity. acs.orgnih.gov

Cyclization of a Precursor Containing the Aryl Group: An alternative strategy is to construct the oxazole ring from a precursor that already contains the 3-chlorophenyl moiety. For example, a modified Bredereck synthesis could utilize a 2-halo-1-(3-chlorophenyl)ethan-1-one derivative, which would ensure the aryl group is positioned correctly in the final oxazole product.

Direct C-H Arylation: Modern synthetic methods include palladium-catalyzed direct C-H arylation, which offers a more atom-economical approach. acs.org While challenging, conditions can be developed for the regioselective arylation of an oxazole C-H bond. Research has shown that direct arylation of ethyl oxazole-4-carboxylate can be achieved, providing a pathway to 4-aryloxazoles. acs.org This could be adapted for the synthesis of the target compound by using a suitable 3-chlorophenyl source.

The selection of the optimal synthetic route depends on factors such as the availability of starting materials, desired yield, and scalability of the reaction sequence.

Amine Functionalization at Position 5 of the Oxazole Ring

The introduction of an amine group at the 5-position of the 1,2-oxazole ring is a critical step in the synthesis of this compound and its derivatives. This functionalization is pivotal as the amino group serves as a key pharmacophore and a versatile handle for further molecular elaboration. While direct amination of a pre-formed oxazole ring at this position can be challenging, several synthetic strategies have been developed for related heterocyclic systems, which can be adapted for this purpose.

A common approach involves the cyclization of precursors that already contain the necessary nitrogen functionality. For instance, the synthesis of related 5-amino-1,2,3-triazoles has been achieved through the base-promoted reaction of aryl azides with active methylene compounds, where the amine group is incorporated during the ring formation. mdpi.com In one such synthesis, the reaction of 2-nitrophenyl azide (B81097) with 2-(benzo[d]thiazol-2-yl)acetonitrile was optimized to produce 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine in good yield. mdpi.com

Another strategy involves the chemical transformation of a substituent at the 5-position. For example, a precursor such as a 5-nitro or 5-carboxy-substituted oxazole could be synthesized and subsequently converted to the amine. The synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues demonstrates a multi-step synthesis where an amino group links different parts of the final molecule. nih.gov Similarly, routes to 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine (B155254) often involve the cyclization of a semicarbazone intermediate or the conversion of a 2-thiol group. These methods highlight the principle of constructing the core ring with a group that can be readily converted to an amine.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. The synthesis of structurally related heterocyclic compounds provides a framework for the parameters that would be fine-tuned for this specific target.

Key parameters for optimization typically include the choice of solvent, base, catalyst, reaction temperature, and time. For example, in the synthesis of 1,2,3-triazole derivatives, a study found that the base-solvent system significantly impacted the yield, with a triethylamine/DMF system proving optimal. mdpi.com Similarly, the development of a one-pot synthesis for N′-aryl-N-cyanoformamidines involved screening various solvents, with toluene (B28343) being selected for its ability to form an azeotrope with the ethanol (B145695) byproduct, driving the reaction to completion. researchgate.net

The table below illustrates a typical optimization process for a related heterocyclic synthesis, showing how different bases and solvents can affect the product yield.

Table 1: Optimization of Reaction Conditions for a Representative Heterocyclic Synthesis

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 NaH THF RT 12 45
2 K₂CO₃ Acetonitrile (B52724) Reflux 8 60
3 Et₃N DMF 80 6 75
4 DBU Dioxane 100 4 85
5 Cs₂CO₃ DMF 80 5 92

Data is representative and compiled from general optimization studies like those found in mdpi.com and researchgate.net.

For the synthesis of isoxazoles, reaction conditions can be controlled to favor specific products. The reaction of a brominated chalcone (B49325) with hydroxylamine (B1172632) hydrochloride, for instance, yields a 3,5-disubstituted isoxazole (B147169). wpmucdn.com The optimization would involve adjusting the stoichiometry of reagents, the pH, and the purification method to achieve the desired this compound. wpmucdn.com Furthermore, challenges such as the deprotection of protecting groups, like the SEM-group in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, often require extensive optimization of reagents and conditions to avoid low yields and unwanted side reactions. nih.gov

Application of Green Chemistry Principles in Oxazole Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like oxazoles to reduce environmental impact. abap.co.innih.gov This involves using less hazardous materials, improving energy efficiency, and minimizing waste. abap.co.in

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, dramatically reducing reaction times and often improving yields compared to conventional heating methods. abap.co.inarkat-usa.org This technique relies on the ability of polar molecules in the reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating. abap.co.in

Numerous studies have demonstrated the advantages of microwave irradiation for synthesizing oxazole and isoxazole scaffolds. For example, a highly efficient two-component cycloaddition for preparing 5-substituted oxazoles was achieved in just 8 minutes under microwave irradiation, yielding up to 96% of the product. acs.org In another instance, the synthesis of pyrazolo-[3,4-b]-quinoline derivatives saw reaction times drop and yields increase to 91-98% at an optimal microwave temperature of 50°C. rsc.org The synthesis of novel isoxazole derivatives has also been significantly enhanced by microwave irradiation, leading to higher selectivity and better yields in shorter times. abap.co.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method (Time, Yield) Microwave Method (Time, Yield) Reference
Oxazine Synthesis 5-8 hours, Lower Yield 5-10 minutes, 75-77% Yield arkat-usa.org
Oxazole Synthesis 6 hours, Lower Yield 8 minutes, 96% Yield acs.org
Triazolone Synthesis 60 minutes, Lower Yield 4 minutes, 80-95% Yield rsc.org
Isoxazole Synthesis Longer Time, Lower Yield Shorter Time, Improved Yield abap.co.in

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, provides another eco-friendly alternative to traditional methods. preprints.org The application of ultrasonic waves creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which generates localized high temperatures and pressures, accelerating reaction rates. preprints.org

This technique has been successfully applied to the synthesis of isoxazole and isoxazoline (B3343090) derivatives, offering enhanced reaction efficiency, reduced energy consumption, and improved yields. preprints.orgnih.gov For example, an ultrasound-assisted approach to generate isoxazolines significantly reduced reaction times compared to thermal methods. preprints.org In one study, synthesizing substituted isoxazoles under ultrasound conditions (300 W, 20-60 kHz) at 50°C for 30-45 minutes resulted in yields of 82-96%, a significant improvement over conventional heating which gave 66-79% yield in 70-90 minutes. preprints.org

Solvent-Free and Ionic Liquid-Mediated Reactions

Minimizing or eliminating the use of volatile and toxic organic solvents is a cornerstone of green chemistry. Solvent-free reactions, often conducted using techniques like ball-milling (mechanochemistry), reduce waste and simplify purification. nih.govrsc.org A scalable, solvent-free synthesis of 3,5-isoxazoles has been developed using ball-milling conditions, producing moderate to excellent yields from terminal alkynes and hydroxyimidoyl chlorides with a recyclable catalyst. nih.govrsc.org

Ionic liquids (ILs) are also gaining attention as green solvent alternatives. These are salts with low melting points that are non-volatile and have high thermal stability. An environmentally friendly synthesis for 3,5-disubstituted isoxazoles has been reported using ionic liquids, demonstrating their utility in creating greener reaction pathways. nih.gov Furthermore, some syntheses have been developed to work in aqueous solutions, such as the use of an NaCl aqueous solution for the clean synthesis of 4-arylideneisoxazol-5-ones, further highlighting the move towards environmentally benign solvent systems. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 4 3 Chlorophenyl 1,2 Oxazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationmdpi.commdpi.comyoutube.commdpi.com

NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be required to unambiguously determine the structure of 4-(3-Chlorophenyl)-1,2-oxazol-5-amine.

The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the amine, aromatic, and oxazole (B20620) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the 3-chlorophenyl group would appear as a complex set of multiplets in the aromatic region (approximately δ 7.30–7.80 ppm). The single proton on the oxazole ring (H3) is anticipated to be a singlet in the downfield region (around δ 8.0 ppm) due to the influence of the adjacent heteroatoms. The two amine protons (-NH₂) would likely appear as a single, broad singlet whose chemical shift is dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound Predicted in a solvent like DMSO-d₆ at 400 MHz.

Predicted Chemical Shift (δ ppm) Multiplicity Number of Protons Proposed Assignment
~7.75 t (triplet) 1H H-2' (Aromatic)
~7.68 d (doublet) 1H H-6' (Aromatic)
~7.50 t (triplet) 1H H-5' (Aromatic)
~7.45 d (doublet) 1H H-4' (Aromatic)
~8.05 s (singlet) 1H H-3 (Oxazole ring)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A total of nine distinct carbon signals are expected for the nine unique carbon atoms in this compound. The signals for the oxazole ring carbons would be located downfield, with the carbon atom C5, bonded to both nitrogen and oxygen (via the amine group), expected at a very high chemical shift. The aromatic carbons would appear in the typical range of δ 120-140 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Predicted in a solvent like DMSO-d₆ at 100 MHz.

Predicted Chemical Shift (δ ppm) Proposed Assignment
~165.0 C-5 (Oxazole ring)
~148.0 C-3 (Oxazole ring)
~134.5 C-3' (Ar-Cl)
~132.0 C-1' (Ar-C)
~131.0 C-5' (Ar-CH)
~129.5 C-6' (Ar-CH)
~128.0 C-4' (Ar-CH)
~126.5 C-2' (Ar-CH)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. youtube.com For this molecule, COSY would show correlations between the adjacent protons within the 3-chlorophenyl ring, confirming their relative positions. No correlations would be expected for the H3 and NH₂ singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹J_CH_ coupling). mdpi.com It would be used to definitively link the proton signals in Table 1 with their corresponding carbon signals in Table 2 for all C-H bonds, namely the four aromatic CH groups and the C3-H3 of the oxazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J_CH_ and ³J_CH_), which is critical for piecing together the molecular structure. mdpi.comyoutube.com Key expected correlations would include:

A correlation between the oxazole proton (H3) and the carbon C4, confirming the substitution pattern on the ring.

Correlations from the aromatic protons H-2' and H-6' to the oxazole carbon C4, which would unambiguously establish the connection point between the phenyl ring and the heterocyclic system.

Correlations from the amine protons to carbons C4 and C5 would confirm the position of the amine group.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysismzcloud.orgrsc.orgnih.govunt.edu

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns.

HREI-MS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. For this compound (Molecular Formula: C₉H₇ClN₂O), the expected exact mass of the protonated molecular ion ([M+H]⁺) would be calculated and compared to the measured value. The observation of the characteristic 3:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ ions would confirm the presence of a single chlorine atom. amazonaws.com

Table 3: Predicted HREI-MS Data for this compound

Ion Calculated Monoisotopic Mass (Da)
[C₉H₇³⁵ClN₂O + H]⁺ 195.03254

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (e.g., m/z 195) and inducing fragmentation to generate product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. nih.govnih.gov A plausible fragmentation pathway for protonated this compound could involve the initial cleavage of the weak N-O bond in the oxazole ring, followed by losses of small neutral molecules like carbon monoxide (CO) or acetonitrile (B52724).

Table 4: Plausible MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
195 137 C₂H₂N₂ [Cl-C₆H₄-C≡N+H]⁺ (Protonated Chlorobenzonitrile)
195 111 C₃H₂N₂O [Cl-C₆H₄]⁺ (Chlorophenyl Cation)

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the principal functional groups within a molecule. For this compound, the IR spectrum is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the aromatic chlorophenyl ring, the oxazole ring, and the primary amine group.

The primary amine (-NH₂) group would be expected to show characteristic N-H stretching vibrations. Typically, primary amines display two bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric stretching modes. researchgate.netresearchgate.net The N-H bending or scissoring vibration is anticipated to appear in the 1650-1580 cm⁻¹ range.

The aromatic C-H stretching vibrations of the chlorophenyl group are expected just above 3000 cm⁻¹, a region typical for sp² C-H bonds. vscht.cz Aromatic C=C stretching vibrations within the benzene (B151609) ring usually produce a set of bands in the 1600-1450 cm⁻¹ region. vscht.cz The substitution pattern on the benzene ring (meta-substitution) will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, though these are often weak. The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

The oxazole ring itself will contribute to the fingerprint region of the spectrum. The C=N stretching vibration within the oxazole ring is predicted to absorb in the 1680-1620 cm⁻¹ range. The C-O-C stretching of the ether-like linkage in the oxazole ring is expected to show strong absorptions in the 1250-1020 cm⁻¹ region. researchgate.net

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Primary Amine N-H Stretch (asymmetric & symmetric) 3500 - 3300
N-H Bend (scissoring) 1650 - 1580
Aromatic Ring C-H Stretch 3100 - 3000
C=C Stretch 1600 - 1450
Chloroalkane C-Cl Stretch 800 - 600
Oxazole Ring C=N Stretch 1680 - 1620
C-O-C Stretch 1250 - 1020

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The structure of this compound, with its conjugated system extending across the chlorophenyl and oxazole rings, is expected to exhibit distinct absorption bands in the UV-Vis spectrum.

The primary electronic transitions anticipated are π → π* and n → π* transitions. The highly conjugated system formed by the aromatic phenyl ring and the heterocyclic oxazole ring will likely result in strong π → π* transitions. These are typically observed in the 200-400 nm range. The presence of the chlorine atom and the amino group as auxochromes on the aromatic and oxazole rings, respectively, can cause a bathochromic (red) shift of these absorption bands to longer wavelengths and may also increase their intensity (hyperchromic effect).

The non-bonding electrons on the nitrogen and oxygen atoms of the oxazole ring and the nitrogen of the amine group can undergo n → π* transitions. These transitions are generally weaker in intensity compared to π → π* transitions and may appear as shoulders on the main absorption bands or as separate bands at longer wavelengths. The solvent used for analysis can significantly influence the position and intensity of these bands; polar solvents can stabilize the ground state, leading to a hypsochromic (blue) shift of n → π* transitions. beilstein-journals.orgresearchgate.netstrath.ac.uk

Table 2: Predicted UV-Visible (UV-Vis) Absorption Data for this compound

Transition Type Chromophore Predicted λmax (nm)
π → π* Phenyl and Oxazole Rings 200 - 400
n → π* N and O heteroatoms, Amine group > 280

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile and thermally labile compounds like this compound. sigmaaldrich.com A reversed-phase HPLC method would likely be the most suitable approach.

A typical HPLC method would involve a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. sigmaaldrich.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. thermofisher.com A gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for separating the target compound from any impurities with different polarities. lcms.cz Detection would most commonly be performed using a UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy. For higher sensitivity and selectivity, a diode array detector (DAD) or a fluorescence detector could be employed. nih.gov

Gas chromatography (GC) is suitable for volatile and thermally stable compounds. labrulez.com The applicability of GC for this compound would depend on its volatility and thermal stability. Given the presence of the polar amine group and the heterocyclic ring system, the compound may have limited volatility and could be prone to thermal degradation at the high temperatures used in GC.

If the compound is sufficiently volatile and stable, a GC method would likely use a capillary column with a nonpolar or moderately polar stationary phase, such as a 5% phenyl/95% methyl silicone phase. labrulez.comnih.gov The use of a deactivated column would be crucial to prevent peak tailing due to the basic nature of the amine group. labrulez.com In some cases, derivatization of the amine group, for instance by silylation, could be employed to increase volatility and improve peak shape. nih.govresearchgate.net

Hyphenated techniques that couple a chromatographic separation method with a spectroscopic detector provide a wealth of structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of small molecules. europeanpharmaceuticalreview.comnih.gov After separation by HPLC, the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) would be a suitable ionization technique for this compound, likely in positive ion mode to protonate the basic amine group. chromforum.org The mass spectrometer would provide the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺). Tandem mass spectrometry (MS/MS) could be used to fragment the molecular ion, providing valuable structural information based on the fragmentation pattern. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) , if the compound is amenable to GC, would provide both the retention time and a mass spectrum. capes.gov.br The mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern that can be used for structural elucidation. The presence of chlorine would be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl). nih.govresearchgate.net

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) is a less common but highly informative technique that allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This would provide unambiguous structural confirmation of the separated compound and any impurities.

Table 3: Summary of Chromatographic Methods for this compound

Technique Stationary Phase (Example) Mobile Phase/Carrier Gas (Example) Detection Method Information Obtained
HPLC C18 Acetonitrile/Water with buffer UV, DAD, Fluorescence Purity, Retention Time
GC 5% Phenyl/95% Methyl Silicone Helium Flame Ionization (FID) Volatility, Purity
LC-MS C18 Acetonitrile/Water with formic acid Mass Spectrometry (ESI) Molecular Weight, Structure
GC-MS 5% Phenyl/95% Methyl Silicone Helium Mass Spectrometry (EI) Retention Time, Fragmentation Pattern

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if crystalline derivatives are obtained)

The resulting crystal structure would definitively confirm the connectivity of the atoms and the planarity of the oxazole ring. It would also reveal the dihedral angle between the phenyl and oxazole rings, providing insight into the degree of steric hindrance and electronic conjugation between the two ring systems. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding involving the amine group, which are crucial for understanding the solid-state properties of the compound. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry. nih.gov

Computational Chemistry and Molecular Modeling Studies of 4 3 Chlorophenyl 1,2 Oxazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its electronic characteristics. By solving approximations of the Schrödinger equation, DFT can accurately predict parameters such as bond lengths, bond angles, and dihedral angles.

For a molecule like 4-(3-Chlorophenyl)-1,2-oxazol-5-amine, a typical DFT calculation would be performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to obtain the optimized geometry. kpru.ac.th These calculations confirm that the predicted structure corresponds to a true energy minimum on the potential energy surface. researchgate.net The resulting electronic properties, including total energy, dipole moment, and charge distribution, provide a foundational understanding of the molecule's behavior. kpru.ac.th

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In computational studies of related aromatic heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. For this compound, the HOMO would likely be concentrated on the amino-oxazole ring, while the LUMO might be spread across the chlorophenyl ring. The spatial distribution and energy levels of these orbitals are key to predicting how the molecule will interact with other chemical species. malayajournal.org

Table 1: Illustrative Frontier Molecular Orbital Data from Related Chloro-Aromatic Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106 malayajournal.org
1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanoneNot specifiedNot specified~4.09 kpru.ac.th
2-(4-Chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile-5.27-1.573.70 researchgate.net

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. libretexts.orguni-muenchen.de It is invaluable for predicting how a molecule will interact with biological receptors or other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

The map uses a color spectrum to represent different potential values. Typically:

Red indicates regions of high electron density and negative electrostatic potential, which are attractive to electrophiles (e.g., protons). In this compound, these areas would be expected around the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring. researchgate.net

Blue indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms, especially those of the amine group. researchgate.net

Green and Yellow represent areas of neutral or intermediate potential, often corresponding to the carbon framework of the molecule. kpru.ac.th

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. jocpr.com This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of ligand-receptor interactions.

The process involves placing the ligand (e.g., this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity, typically reported as a binding energy in kcal/mol. mdpi.com A more negative score indicates a stronger predicted binding interaction. Docking studies on similar heterocyclic compounds have shown that interactions often involve hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues in the active site.

Table 2: Illustrative Molecular Docking Results of a Related Isoxazoline (B3343090) Against Various Protein Targets

Protein TargetBinding Affinity (kcal/mol)Inhibition Constant (Kᵢ) (µM)Reference CompoundReference
CYP3A4-6.3223.41-(3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one bohrium.com
CYP1A2-6.1232.81-(3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one bohrium.com
Muscarinic M2-5.36Not specified1-(3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one bohrium.com
Serotonin 5-HT2B-5.14Not specified1-(3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one bohrium.com
Histamine H1-3.04Not specified1-(3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one bohrium.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational stability of the complex in a simulated physiological environment (e.g., in water at a specific temperature and pressure). nih.gov

A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms. A stable RMSD value over the simulation time (e.g., 100 nanoseconds or more) indicates that the ligand remains securely bound in the active site and the protein maintains its structural integrity. mdpi.com

To obtain a more accurate estimation of binding affinity than docking scores alone, post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to the snapshots from an MD simulation. nih.govrsc.org

These methods calculate the binding free energy (ΔG_bind) by summing various energetic contributions, including molecular mechanics energy in the gas phase, polar and nonpolar solvation energies, and sometimes conformational entropy. nih.govresearchgate.net The MM/PBSA and MM/GBSA approaches are widely used to rank compounds and understand the energetic contributions of specific residues to the binding interaction. researchgate.net The calculation effectively balances computational accuracy with efficiency, making it a popular choice in drug design. rsc.org

Table 3: Conceptual Components of a MM/PBSA Binding Free Energy Calculation

Energy ComponentDescription
ΔE_vdwChange in van der Waals energy upon binding.
ΔE_elecChange in electrostatic energy upon binding.
ΔG_polarPolar contribution to the solvation free energy, calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
ΔG_nonpolarNonpolar contribution to the solvation free energy, often estimated from the solvent-accessible surface area (SASA).
-TΔSChange in conformational entropy upon binding (often omitted due to high computational cost and potential for inaccuracy).
ΔG_bind Total binding free energy (sum of all components).

Structure Activity Relationship Sar and Pharmacophore Analysis of 4 3 Chlorophenyl 1,2 Oxazol 5 Amine Derivatives

General Principles of Structure-Activity Relationships in Oxazole (B20620) Scaffolds

The 1,2-oxazole ring is a five-membered heterocyclic motif that is a common feature in a multitude of biologically active compounds. The SAR of oxazole derivatives is fundamentally dictated by the nature, position, and orientation of substituents attached to the ring. These substituents modulate the molecule's electronic properties, steric profile, and lipophilicity, which in turn govern its interaction with biological targets.

The substitution pattern on the oxazole ring plays a critical role in defining the biological activities of its derivatives. The oxazole nucleus can be functionalized at the C3, C4, and C5 positions, and the specific substituents at these locations are crucial for activity. For instance, in some series of isoxazole (B147169) derivatives, the presence of a substituted phenyl ring at the C3 or C5 position has been shown to be important for various biological activities.

A summary of substituent effects on the biological activities of isoxazole derivatives is presented in the table below.

PositionSubstituent TypePotential Impact on Biological Activity
C3Substituted PhenylCan be crucial for various biological activities.
C4PhenylCan be important for specific biological targets.
C5Substituted PhenylOften a key position for modulating activity.
VariousElectron-withdrawing groupsCan enhance certain biological activities.
VariousElectron-donating groupsCan influence activity, often in a target-specific manner.
VariousLipophilic/Hydrophilic groupsAffects pharmacokinetic properties and can modulate target engagement.

Impact of the 3-Chlorophenyl Substituent on Molecular Interactions

In the context of 4-(3-chlorophenyl)-1,2-oxazol-5-amine, the 3-chlorophenyl group at the C4 position is a key determinant of its interaction with biological targets. The chlorine atom at the meta position of the phenyl ring introduces specific electronic, steric, and hydrophobic properties that are crucial for the molecule's pharmacodynamic profile.

The chlorine atom is an electron-withdrawing group due to its high electronegativity, which exerts a significant inductive effect (-I). This effect withdraws electron density from the phenyl ring, making it more electron-deficient. The chlorine atom also possesses lone pairs of electrons that can be donated to the aromatic system through resonance (+R effect). However, for halogens, the inductive effect generally outweighs the resonance effect.

The meta-positioning of the chlorine atom is significant. In this position, the electron-withdrawing inductive effect is prominent, while the resonance effect is less pronounced compared to the ortho and para positions. This results in a net withdrawal of electron density from the phenyl ring, which can influence its ability to participate in π-π stacking interactions with aromatic residues in a protein's binding pocket. An electron-deficient phenyl ring may engage in favorable interactions with electron-rich aromatic systems. Furthermore, the presence of an electron-withdrawing group on a terminal phenyl ring has been shown in some studies to be beneficial for improving certain biological activities. acs.org

The chlorine atom further enhances the lipophilicity of the phenyl ring. This increased hydrophobicity can strengthen the interactions with hydrophobic regions of a biological target. researchgate.net From a steric perspective, the chlorine atom is larger than a hydrogen atom, and its presence at the meta position will influence the preferred conformation of the phenyl ring relative to the oxazole core. This conformational preference can be critical for achieving an optimal orientation within the binding site for effective interaction with key residues.

Role of the 5-Amine Group in Ligand-Target Binding and Hydrogen Bonding Interactions

The 5-amine (-NH2) group on the 1,2-oxazole ring is a critical functional group that can play a pivotal role in ligand-target interactions. As a primary amine, it can act as both a hydrogen bond donor and, to a lesser extent, a hydrogen bond acceptor. This dual capability allows it to form specific and directional hydrogen bonds with amino acid residues in a protein's active site, such as the side chains of aspartate, glutamate, serine, threonine, or the backbone carbonyls. beilstein-journals.org Such hydrogen bonding interactions are fundamental for molecular recognition and contribute significantly to the binding affinity and specificity of a ligand. nih.govrsc.org

The nitrogen atom of the amine group possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. The two hydrogen atoms are capable of acting as hydrogen bond donors. The ability of the 5-amino group to form these interactions is a key feature in the pharmacophore model of these derivatives.

The basicity of the 5-amine group means that it can exist in a protonated state (as an ammonium (B1175870) ion, -NH3+) at physiological pH. The extent of protonation is determined by its pKa value and the pH of the surrounding environment. The pKa of an amino group on a heterocyclic ring can be influenced by the electronic properties of the ring itself.

The protonation state of the 5-amine group has a profound impact on its interaction profile.

Neutral State (-NH2): In its neutral form, the amine group can act as a hydrogen bond donor and acceptor.

Protonated State (-NH3+): When protonated, the resulting ammonium group is a stronger hydrogen bond donor and can also participate in electrostatic or ionic interactions with negatively charged residues in the binding site, such as aspartate or glutamate.

The change in the interaction profile upon protonation can be critical for receptor recognition and binding. acs.org The ability to form charged interactions can significantly enhance binding affinity. Therefore, understanding the likely protonation state of the 5-amine group under physiological conditions is crucial for accurately predicting its binding mode and for the rational design of more potent derivatives.

Exploration of Substituent Effects at Other Oxazole Ring Positions on Biological Response

The nature of the substituent at the C3 position can influence:

Steric Interactions: The size and shape of the substituent can affect how the molecule fits into the binding pocket of its target. Bulky groups may either enhance binding by filling a hydrophobic pocket or hinder it due to steric clashes.

Electronic Properties: Electron-donating or electron-withdrawing groups at the C3 position can alter the electron distribution of the oxazole ring, which may affect its interaction with the target.

Hydrogen Bonding Potential: Introducing groups capable of hydrogen bonding at the C3 position can provide additional anchor points for interaction with the target protein, potentially increasing binding affinity.

A hypothetical exploration of substituents at the C3 position is presented in the table below.

C3 SubstituentPotential Impact on ActivityRationale
Small alkyl groups (e.g., methyl, ethyl)May enhance hydrophobic interactions in a small pocket.Increases lipophilicity without adding significant steric bulk.
Aromatic rings (e.g., phenyl, pyridyl)Could introduce additional π-π stacking or cation-π interactions.The nature of the aromatic ring (electron-rich or -poor) can be tuned.
Hydrogen bond donors/acceptors (e.g., -OH, -CONH2)May form additional hydrogen bonds with the target.Can increase binding affinity and specificity.

Systematic modification of the C3 position is a key strategy in the lead optimization process for this class of compounds, allowing for the fine-tuning of their biological and pharmacological properties.

Conformational Preferences and Their Significance in Biological Activity

While specific conformational analysis studies on this compound were not extensively detailed in the reviewed literature, general principles for similar bi-aryl heterocyclic systems suggest that rotation around the single bond connecting the phenyl and oxazole rings is possible. However, this rotation is likely to be sterically hindered, leading to one or a few preferred low-energy conformations. The presence of the chlorine atom at the meta position of the phenyl ring can influence these preferences through steric and electronic effects.

The biological activity of such compounds is often dependent on achieving an optimal conformation that allows for key interactions with the amino acid residues in the binding pocket of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds. Therefore, understanding the conformational landscape of these derivatives is essential for designing molecules that can readily adopt the bioactive conformation, thereby enhancing their biological efficacy. Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to predict the preferred conformations and the energy barriers between them, providing valuable insights for drug design.

Bioisosteric Replacements of the Oxazole Ring and Peripheral Moieties

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in medicinal chemistry to optimize lead compounds. For this compound derivatives, bioisosteric replacements can be considered for the 1,2-oxazole ring, the 3-chlorophenyl moiety, and the 5-amino group.

Oxazole Ring Bioisosteres: The 1,2-oxazole ring is a five-membered heterocycle that can be replaced by other five- or six-membered rings to modulate the compound's properties. The choice of a bioisostere depends on the desired outcome, such as improved metabolic stability, enhanced binding affinity, or altered selectivity. For instance, replacing the 1,2-oxazole ring with a 1,3,4-oxadiazole ring has been reported to potentially increase polarity and reduce metabolic degradation. nih.gov However, such replacements can also lead to a decrease in affinity for the target receptor, as was observed in a study on CB2 ligands where the 1,3,4-oxadiazole derivatives showed reduced affinity compared to their 1,2,4-oxadiazole counterparts. nih.gov

Table 1: Potential Bioisosteric Replacements for the 1,2-Oxazole Ring

Original Moiety Bioisosteric Replacement Potential Impact
1,2-Oxazole 1,3,4-Oxadiazole Increased polarity, altered metabolic stability
1,2-Oxazole Thiazole Modified electronic properties and hydrogen bonding capacity
1,2-Oxazole Pyrazole Changes in hydrogen bond donor/acceptor pattern

Peripheral Moiety Bioisosteres: The 3-chlorophenyl group is a key feature that contributes to the lipophilicity and potential halogen bonding interactions of the molecule. Bioisosteric replacement of this group can be explored to fine-tune these properties. For example, replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with a trifluoromethyl group can alter the electronic and steric properties of the phenyl ring. cambridgemedchemconsulting.com Furthermore, the entire phenyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridine or thiophene, to explore different binding interactions. cambridgemedchemconsulting.com

The 5-amino group on the oxazole ring is a potential hydrogen bond donor. Bioisosteric replacements for an amino group can include a hydroxyl group, which can also act as a hydrogen bond donor and acceptor. estranky.sk Such a modification would significantly alter the electronic properties and potential interactions of this part of the molecule.

Identification and Refinement of Key Pharmacophores for Oxazole-Based Ligands

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification and refinement of the key pharmacophoric features of this compound derivatives are essential for designing new ligands with improved activity.

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. This model would likely include:

A hydrogen bond donor feature: corresponding to the 5-amino group on the oxazole ring.

A hydrogen bond acceptor feature: potentially from the nitrogen or oxygen atoms of the oxazole ring.

A hydrophobic/aromatic feature: represented by the 3-chlorophenyl ring.

A halogen bond donor feature: from the chlorine atom on the phenyl ring.

Pharmacophore models can be developed using either ligand-based or structure-based approaches. researchgate.netnih.gov In a ligand-based approach, a set of active molecules is superimposed, and common chemical features are identified. In a structure-based approach, the pharmacophore is derived from the interactions observed between a ligand and its target protein in a crystal structure.

Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new potential ligands. researchgate.net Furthermore, the model can guide the refinement of existing ligands by suggesting modifications that would better satisfy the pharmacophoric requirements. For instance, if a hydrophobic pocket is identified in the receptor, the 3-chlorophenyl group could be modified with larger hydrophobic substituents to improve binding. Similarly, if an additional hydrogen bond is deemed beneficial, further functional groups could be introduced onto the scaffold.

Table 2: Key Pharmacophoric Features of Oxazole-Based Ligands

Pharmacophoric Feature Corresponding Molecular Moiety Type of Interaction
Hydrogen Bond Donor 5-Amino group Hydrogen Bonding
Hydrogen Bond Acceptor Oxazole ring heteroatoms Hydrogen Bonding
Hydrophobic/Aromatic 3-Chlorophenyl ring Hydrophobic/Aromatic Interactions

The iterative process of pharmacophore modeling, chemical synthesis, and biological evaluation is a powerful strategy for the development of new and more effective oxazole-based therapeutic agents.

Mechanistic Investigations of Biological Interactions of 4 3 Chlorophenyl 1,2 Oxazol 5 Amine

Identification of Potential Biological Targets and Binding Sites

There is currently no publicly available research identifying the specific biological targets or binding sites for 4-(3-Chlorophenyl)-1,2-oxazol-5-amine. Scientific investigations into which proteins, enzymes, or receptors this compound interacts with have not been reported in the reviewed literature. While related compounds with similar structural features have been studied for their interactions with various biological molecules, including receptors and enzymes, this information cannot be accurately extrapolated to this compound without direct experimental evidence. nih.govmdpi.comnih.govmdpi.comnih.gov

Enzyme Inhibition Profiling and Kinetic Analysis

Detailed enzyme inhibition profiling and kinetic analysis for this compound are not available in the current body of scientific literature. Although various derivatives of oxazole (B20620) and chlorophenyl compounds have been investigated as inhibitors of different enzymes, specific data pertaining to this compound is lacking. nih.govnih.govnih.govnih.gov

Characterization of Inhibition Type (e.g., competitive, non-competitive, uncompetitive)

Without enzyme inhibition studies, the characterization of the inhibition type for this compound remains undetermined. The mode of action, whether competitive, non-competitive, or uncompetitive, has not been elucidated. mdpi.com

Determination of Inhibition Constants (Ki)

There are no reported inhibition constants (Ki) for this compound, as no studies have been published that determine its inhibitory potency against any specific enzyme.

Specific Enzyme Targets (e.g., kinases, cyclooxygenases, phosphodiesterases, tubulin polymerization)

While the broader class of molecules containing oxazole and chlorophenyl groups has shown activity against various enzymes such as kinases, cyclooxygenases, phosphodiesterases, and effects on tubulin polymerization, there is no specific evidence to suggest that this compound targets any of these enzymes. nih.govnih.govnih.govbiosynth.comnih.govsemanticscholar.orguni.lunih.gov The potential for this compound to act as an inhibitor for enzymes like protein kinases, which are crucial in cellular signaling, or cyclooxygenases, involved in inflammation, has not been explored. nih.govnih.govsemanticscholar.orgnih.govmdpi.com Similarly, its potential to inhibit phosphodiesterases or interfere with tubulin polymerization remains uninvestigated. nih.govnih.govmdpi.comnih.govresearchgate.net

Receptor Binding Studies and Ligand-Receptor Complex Characterization

No receptor binding studies for this compound have been published. Consequently, there is no information available regarding its affinity for any specific receptors or the characterization of any potential ligand-receptor complexes. nih.govnih.govnih.gov

Modulation of Cellular Pathways and Signaling Cascades

The effect of this compound on cellular pathways and signaling cascades has not been documented in the available literature. Research into how this compound might influence cellular functions through the modulation of signaling networks has yet to be conducted. nih.gov

Elucidation of Molecular Interactions at the Binding Interface

The specific molecular interactions of this compound with a definitive biological target have not been extensively detailed in publicly available research. However, by examining molecular docking studies of structurally similar isoxazole (B147169) and oxazole derivatives, a putative model of its binding interactions can be constructed. These studies, targeting enzymes such as cyclooxygenases (COX) and α-glucosidase, reveal the critical role of various non-covalent forces in ligand binding, which are likely applicable to the title compound.

The binding of a ligand to its receptor is governed by a combination of forces that stabilize the ligand-protein complex. For compounds structurally related to this compound, these interactions predominantly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and occasionally pi-pi stacking.

Hydrogen Bonds: The 5-amino group and the nitrogen and oxygen atoms within the 1,2-oxazole ring of the title compound are potential hydrogen bond donors and acceptors. In docking studies of similar molecules, such as isoxazole-carboxamide derivatives with COX enzymes, the isoxazole ring has been shown to interact with amino acid residues in the active site. For instance, the oxygen of the isoxazole ring can act as a hydrogen bond acceptor. Similarly, the amino group is well-positioned to form hydrogen bonds with serine or threonine residues, which are common in enzyme active sites. nih.gov In studies of N-arylbenzo[d]oxazol-2-amines as α-glucosidase inhibitors, key hydrogen bonds were observed between the ligand and the enzyme's active site residues, underscoring the importance of this interaction for inhibitory activity. nih.gov

Hydrophobic Effects and van der Waals Forces: The 3-chlorophenyl group is a significant contributor to the molecule's interaction profile, primarily through hydrophobic and van der Waals interactions. The chlorine atom, in particular, can enhance binding by forming favorable contacts within hydrophobic pockets of a binding site. Molecular docking studies on isoxazole-carboxamide derivatives as COX inhibitors have highlighted that a chloro-substituted phenyl ring can push the isoxazole core deeper into a secondary binding pocket, optimizing van der Waals and hydrophobic contacts with nonpolar amino acid residues like valine, leucine, and isoleucine. nih.gov The entire phenyl ring contributes to the hydrophobic effect, which is a major driving force for ligand binding.

Pi-Pi Stacking: The aromatic nature of the 3-chlorophenyl ring allows for potential pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. This type of interaction, where the pi-orbitals of the aromatic rings overlap, can significantly contribute to the binding affinity and orientation of the ligand. While not always the dominant force, pi-pi stacking is a common feature in the binding of phenyl-containing inhibitors.

Based on the analysis of related compounds, a hypothetical set of interactions for this compound within a protein active site can be summarized. The following tables provide an interactive look at these potential molecular interactions.

Table 1: Potential Hydrogen Bond Interactions

This table outlines the potential hydrogen bond donors and acceptors on the compound and the likely interacting amino acid residues in a target protein.

Functional Group on CompoundRolePotential Interacting Residue(s)
5-Amino group (-NH2)DonorAspartate, Glutamate, Serine
Oxazole NitrogenAcceptorSerine, Threonine, Tyrosine
Oxazole OxygenAcceptorArginine, Lysine

Table 2: Potential Hydrophobic and Stacking Interactions

This table details the parts of the molecule involved in hydrophobic, van der Waals, and pi-pi stacking interactions and the corresponding amino acid residues.

Molecular MoietyType of InteractionPotential Interacting Residue(s)
3-Chlorophenyl RingHydrophobic & van der WaalsLeucine, Isoleucine, Valine, Alanine
3-Chlorophenyl RingPi-Pi StackingPhenylalanine, Tyrosine, Tryptophan
Oxazole RingHydrophobicProline, Methionine

These elucidated interactions, drawn from studies on analogous structures, provide a robust framework for understanding how this compound might engage with a biological target at the molecular level. nih.govnih.gov The combination of hydrogen bonding from its polar groups and significant hydrophobic contributions from its chloro-substituted aromatic ring likely dictates its biological activity and specificity.

Future Research Directions and Advanced Methodological Applications for 4 3 Chlorophenyl 1,2 Oxazol 5 Amine

Integration of Artificial Intelligence and Machine Learning in Oxazole (B20620) Scaffold Design

High-Throughput Screening Methodologies for Novel Oxazole Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of compounds. For the development of novel derivatives of 4-(3-chlorophenyl)-1,2-oxazol-5-amine, HTS can be employed in several ways. Initially, a virtual HTS campaign can be conducted using computational models to screen vast virtual libraries of oxazole analogs against a specific biological target. nih.gov

Chemoinformatics and Computational Database Mining for Structure-Based Virtual Screening

Chemoinformatics provides the tools necessary to mine large chemical databases (such as PubChem or ChEMBL) and identify promising starting points for drug discovery. nih.govnih.gov Structure-based virtual screening (SBVS) is a powerful chemoinformatic technique that uses the 3D structure of a biological target to dock and score potential ligands. researchgate.net To apply this to this compound, the first step would be to identify its putative biological target.

Once a target protein is identified and its 3D structure is known (either through experimental methods like X-ray crystallography or through homology modeling), SBVS can be performed. nih.gov Large libraries of commercially available or virtually generated oxazole derivatives can be docked into the active site of the target. researchgate.net Advanced docking algorithms and scoring functions are used to predict the binding affinity and pose of each compound. researchgate.net Hits from this virtual screen, particularly those that show favorable interactions with key residues in the binding pocket, can then be prioritized for synthesis and experimental validation. nih.govresearchgate.net This computational pre-selection significantly reduces the number of compounds that need to be tested experimentally, saving time and resources.

Advanced Experimental Techniques for Real-Time Binding and Interaction Studies

Understanding how a molecule binds to its target is critical for rational drug design. While virtual screening provides predictions, advanced experimental techniques are required to validate these findings and provide detailed kinetic and thermodynamic data. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for studying real-time binding events.

SPR can measure the on-rate (k_on) and off-rate (k_off) of a compound binding to its target, providing a detailed kinetic profile of the interaction. ITC, on the other hand, directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction. This information is crucial for understanding the forces driving the binding event and for optimizing the lead compound.

Exploration of New Synthetic Strategies for Complex Oxazole Architectures

The synthesis of diverse and complex oxazole derivatives is essential for thoroughly exploring the chemical space around the this compound scaffold. While classic methods like the van Leusen oxazole synthesis provide a solid foundation, modern synthetic organic chemistry offers a plethora of advanced strategies. nih.gov

Recent developments include:

Metal-Catalyzed Reactions: Gold, copper, and palladium-catalyzed reactions have emerged as powerful tools for constructing the oxazole ring and for functionalizing it through cross-coupling reactions. organic-chemistry.orgresearchgate.net For example, a Suzuki cross-coupling could be used to introduce diverse aryl or heteroaryl groups onto the oxazole core. ijpsonline.com

Photoredox Catalysis: Visible-light photoredox catalysis offers a sustainable and mild approach for synthesizing substituted oxazoles from readily available starting materials like α-bromoketones and benzylamines. organic-chemistry.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and allow for safer handling of reactive intermediates. researchgate.netnih.gov They are particularly well-suited for the rapid generation of compound libraries for screening. ijpsonline.com

Direct Synthesis from Carboxylic Acids: A recently developed method allows for the rapid and scalable synthesis of oxazoles directly from carboxylic acids and isocyanides, streamlining the synthetic process. acs.org

Employing these advanced synthetic methods will enable the creation of novel and structurally complex oxazole architectures for biological evaluation. researchgate.net

Mechanistic Studies at the Atomic Level using Neutron Diffraction or Cryo-Electron Microscopy

For a comprehensive understanding of the mechanism of action, it is crucial to visualize the interaction between the oxazole derivative and its biological target at an atomic level. Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique for determining the high-resolution structures of large protein complexes. If this compound or its derivatives bind to a large protein or protein complex, Cryo-EM could be used to solve the structure of the ligand-bound state. nih.gov

This would reveal the precise binding mode, including all intermolecular contacts, and show any conformational changes in the protein upon ligand binding. nih.gov Such detailed structural information is invaluable for structure-based drug design, allowing for the rational modification of the compound to enhance potency and selectivity. While neutron diffraction is a more specialized technique, it could potentially be used to determine the positions of hydrogen atoms in the binding site, providing further detail on hydrogen bonding networks.

Sustainable Synthesis Approaches for Oxazole Derivatives

The principles of green chemistry are increasingly important in pharmaceutical research and development. Future synthetic efforts for this compound and its analogs should prioritize sustainable methods that minimize waste and avoid hazardous reagents. ijpsonline.com

Key green approaches for oxazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids can significantly reduce the environmental impact of a synthesis. ijpsonline.com The use of water in the presence of β-cyclodextrin has been shown to be an efficient system for the van Leusen reaction. nih.gov

Catalytic Methods: Using recyclable catalysts, such as the iron oxide magnetic nanoparticles (Fe₃O₄ MNPs) reported for oxazole synthesis, avoids the use of stoichiometric reagents and simplifies product purification. nih.gov

Energy Efficiency: Employing methods like microwave irradiation or ultrasound can reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net

By integrating these sustainable practices, the development of novel oxazole derivatives can be achieved in a more environmentally responsible and economically viable manner. ijpsonline.com

Data on Future Research Methodologies

Research AreaAdvanced MethodologiesObjectivePotential Impact
Scaffold Design Artificial Intelligence, Machine Learning (Generative Models, SAR) nih.govspringernature.comDesign novel oxazole derivatives with optimized properties.Accelerate lead discovery and reduce failure rates.
Screening High-Throughput Screening (Virtual and Physical) nih.govresearchgate.netRapidly identify active compounds from large libraries.Provide rich datasets for SAR and hit-to-lead development.
Computational Analysis Chemoinformatics, Structure-Based Virtual Screening (SBVS) nih.govresearchgate.netIdentify and prioritize potential inhibitors from databases.Focus experimental efforts on the most promising candidates.
Binding Studies Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)Characterize the kinetics and thermodynamics of binding.Enable rational, data-driven optimization of ligand affinity.
Synthesis Metal-Catalysis, Photoredox Catalysis, Flow Chemistry organic-chemistry.orgresearchgate.netacs.orgCreate diverse and complex oxazole architectures efficiently.Expand the accessible chemical space for biological testing.
Mechanistic Studies Cryo-Electron Microscopy (Cryo-EM) nih.govDetermine the atomic-level structure of the ligand-target complex.Provide the ultimate blueprint for structure-based design.
Sustainability Green Catalysts (e.g., Fe₃O₄ MNPs), Green Solvents (e.g., water, ionic liquids) ijpsonline.comnih.govReduce the environmental impact of chemical synthesis.Promote cost-effective and responsible drug development.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(3-Chlorophenyl)-1,2-oxazol-5-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions or nucleophilic substitution. A common approach involves reacting 3-chlorophenyl-substituted precursors with hydroxylamine under controlled pH (e.g., acidic or basic conditions) to form the oxazole ring. For example, cyclization of α-chloro oxime intermediates in the presence of ammonia can yield the amine group. Key reagents include hydroxylamine hydrochloride, ammonia gas, and catalysts like copper(I) iodide. Reaction temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) critically impact yield and purity. Optimization via Design of Experiments (DoE) is recommended to balance competing factors like steric hindrance from the 3-chlorophenyl group .

Basic: What analytical techniques are most reliable for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons adjacent to chlorine).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (C9_9H7_7ClN2_2O).
  • X-ray Crystallography : For unambiguous structural determination. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard. Hydrogen-bonding networks can be analyzed using graph-set notation (e.g., R22_2^2(8) motifs) .

Advanced: How can researchers resolve contradictions between spectral data and crystallographic results for this compound?

Discrepancies may arise from dynamic vs. static disorder in crystal structures or solvent interactions. Mitigation strategies:

  • Variable-Temperature NMR : To detect conformational flexibility.
  • Hirshfeld Surface Analysis : To quantify intermolecular interactions (e.g., C–H···N bonds) and validate crystallographic packing.
  • DFT Calculations : Compare theoretical and experimental NMR/IR spectra. Software like Gaussian or ORCA can model electron-density distributions influenced by the 3-chlorophenyl group .

Advanced: What methodologies optimize regioselectivity during functionalization of the oxazole ring?

The electron-withdrawing 3-chlorophenyl group directs electrophilic substitution to the 4-position of the oxazole. For C–H activation:

  • Metal Catalysis : Pd(OAc)2_2 with ligands (e.g., XPhos) for Suzuki-Miyaura coupling at the 5-amine position.
  • Microwave-Assisted Synthesis : Enhances regioselectivity by reducing side reactions. Monitor reaction progress via LC-MS to identify intermediates .

Advanced: How do hydrogen-bonding patterns in crystals affect solubility and stability?

The 5-amine group participates in N–H···N/O bonds, forming dimers or chains. These interactions reduce solubility in non-polar solvents but enhance thermal stability. To improve solubility:

  • Co-crystallization : Use co-formers like succinic acid to disrupt strong H-bond networks.
  • Polymorph Screening : Explore solvents with varying dielectric constants (e.g., acetone vs. hexane) to isolate metastable forms .

Advanced: What assays are suitable for evaluating the biological activity of this compound?

  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
  • Cytotoxicity : Daphnia magna assays (EC50_{50} determination) for eco-toxicological profiling.
  • DPPH Radical Scavenging : To assess antioxidant potential, with IC50_{50} values compared to ascorbic acid .

Advanced: How can researchers address low yields in large-scale synthesis?

  • Flow Chemistry : Improves heat/mass transfer for exothermic cyclization steps.
  • Catalyst Screening : Immobilized catalysts (e.g., silica-supported CuI) enhance recyclability.
  • Byproduct Analysis : Use GC-MS to identify chlorinated byproducts (e.g., from dehalogenation) and adjust stoichiometry .

Advanced: What strategies validate electron-density maps in X-ray structures of halogenated oxazoles?

  • Multipole Refinement : Using software like Jana2020 to model anisotropic displacement parameters for the chlorine atom.
  • Hansen-Coppens Formalism : Accounts for aspherical electron density around the 3-chlorophenyl group.
  • Twinned Data Correction : SHELXL’s TWIN/BASF commands to resolve overlapping reflections in poorly diffracting crystals .

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